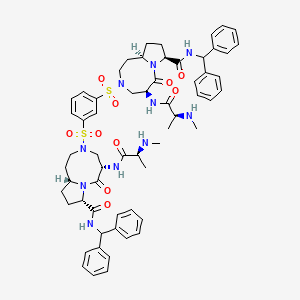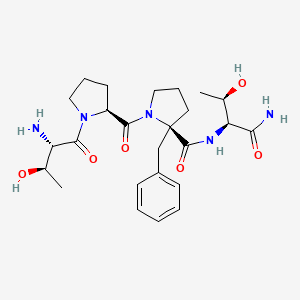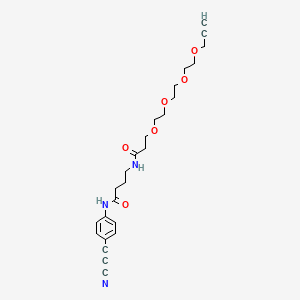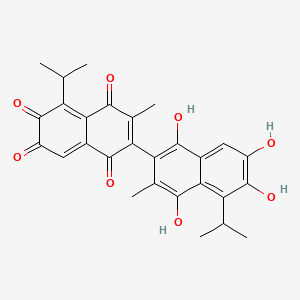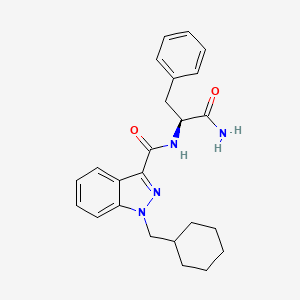
AS-1669058 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AS-1669058 free base is a G-protein-coupled receptor 119 (GPR119) agonist used to as new drug to treat type 2 diabetes.
Wissenschaftliche Forschungsanwendungen
Microarray Data Management and Analysis :
- The paper titled "BASE - 2nd generation software for microarray data management and analysis" by Vallon-Christersson et al. (2009) discusses BASE, a local microarray data repository and analysis application. This tool could be useful in managing and analyzing data from experiments involving compounds like AS-1669058 free base (Vallon-Christersson et al., 2009).
Free-Energy Calculations in Molecular Dynamics :
- Hansen and van Gunsteren's (2014) review on "Practical Aspects of Free-Energy Calculations" could provide insights into the computational aspects of studying molecular interactions, which may include compounds such as AS-1669058 free base (Hansen & van Gunsteren, 2014).
Translational Research in Healthcare Sciences :
- The article "Translational research and nursing science" by Grady (2010) emphasizes the importance of applying basic scientific findings, like those potentially involving AS-1669058 free base, to clinical practice (Grady, 2010).
Nanofluids in Heat Transfer :
- Research on "Heat transfer characteristics of nanofluids: a review" by Wang and Mujumdar (2007) discusses how nanofluids impact heat transfer, which might be relevant when considering the physical properties of compounds like AS-1669058 free base (Wang & Mujumdar, 2007).
Genome Editing Technologies :
- The paper "Improving the DNA specificity and applicability of base editing through protein engineering and protein delivery" by Rees et al. (2017) discusses advancements in genome editing, a field that could intersect with the study of various compounds including AS-1669058 free base (Rees et al., 2017).
Electrochemical Sensing and Biosensing :
- "Electrochemical sensing and biosensing platform based on chemically reduced graphene oxide" by Zhou, Zhai, and Dong (2009) explores novel electrode systems for sensing, which might be applicable in research involving AS-1669058 free base (Zhou, Zhai, & Dong, 2009).
Data Licensing in Biomedical Resources :
- The study "An analysis and metric of reusable data licensing practices for biomedical resources" by Carbon et al. (2019) focuses on the legal aspects of data reuse, which could be relevant in the context of research data involving AS-1669058 free base (Carbon et al., 2019).
Solar Radiation Data for Renewable Energy Research :
- "The National Solar Radiation Data Base (NSRDB)" by Sengupta et al. (2017) describes a dataset useful in renewable energy research, which might intersect with research on compounds like AS-1669058 free base (Sengupta et al., 2017).
Freebase Database for Structuring Knowledge :
- The paper "Freebase: a collaboratively created graph database for structuring human knowledge" by Bollacker et al. (2008) discusses a database for structuring general human knowledge, which could include information on compounds like AS-1669058 free base (Bollacker et al., 2008).
Eigenschaften
CAS-Nummer |
1395553-31-7 |
|---|---|
Produktname |
AS-1669058 free base |
Molekularformel |
C18H15BrF2N4O |
Molekulargewicht |
421.25 |
IUPAC-Name |
3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide |
InChI |
1S/C18H15BrF2N4O/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20/h2-3,6-10H,4-5H2,1H3,(H,22,23,24) |
InChI-Schlüssel |
CCHGKGFZEORIJY-UHFFFAOYSA-N |
SMILES |
Cc1cc(nc(n1)c2cc(c(cc2F)Br)F)NCCc3ccc[n+](c3)[O-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AS-1669058 free base |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

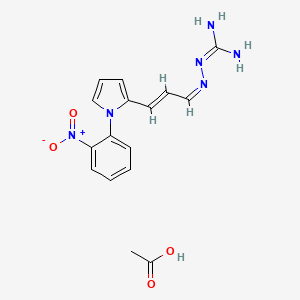
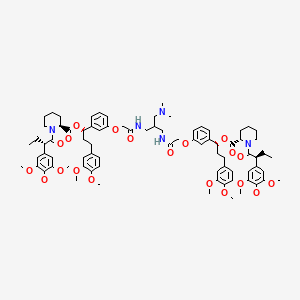

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)
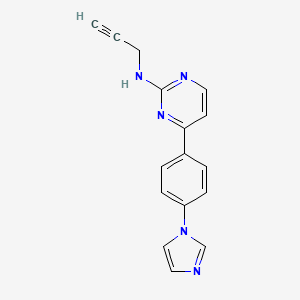
![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)
